

An In-depth Technical Guide to the Carbocyanine Dye DiOC16(3)

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Compound of Interest

Compound Name: DiOC16(3)

Cat. No.: B12372544

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics, mechanism of action, and practical applications of **DiOC16(3)**, a lipophilic carbocyanine dye. It is intended to serve as a technical resource for professionals in life sciences research and development.

Introduction to DiOC16(3)

DiOC16(3) (3,3'-dihexadecyloxacarbocyanine perchlorate) is a green-fluorescent, lipophilic carbocyanine dye.^[1] Like other members of the "DiO" family of dyes, it is characterized by a central carbocyanine core flanked by heterocyclic nuclei and two long aliphatic C16 hydrocarbon chains.^{[2][3]} These long lipid tails anchor the molecule within the plasma membrane and other lipid-rich structures, making it an excellent tool for staining cytoplasmic membranes and for long-term cell tracking.^{[4][5]} The dye is weakly fluorescent in aqueous solutions and becomes intensely fluorescent upon incorporation into lipid bilayers.^[4] It is optimally excited by the 488 nm argon laser line, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation.^[2]

Physicochemical and Spectroscopic Properties

The fundamental properties of **DiOC16(3)** are critical for designing and interpreting experiments. Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |
|-----------------------------------|--|-----------|
| Chemical Name | 3,3'- Dihexadecyloxacarbocyanine perchlorate | [1] |
| Molecular Formula | C ₅₅ H ₈₈ N ₂ O ₉ | [3] |
| Molecular Weight | 921.30 g/mol | [3] |
| CAS Number | 161433-32-1 | [3] |
| Appearance | Orange solid | [3] |
| Excitation Max (λ _{ex}) | 484 nm (in Methanol) | [2][3] |
| Emission Max (λ _{em}) | 501 nm (in Methanol) | [2][3] |
| Molar Extinction Coeff. | ~130,000 cm ⁻¹ M ⁻¹ | [3] |
| Solubility | Soluble in DMF and DMSO (>5 mg/mL) | [3] |
| Storage Conditions | Store at 4°C, protected from light, especially when in solution. | [3][6] |

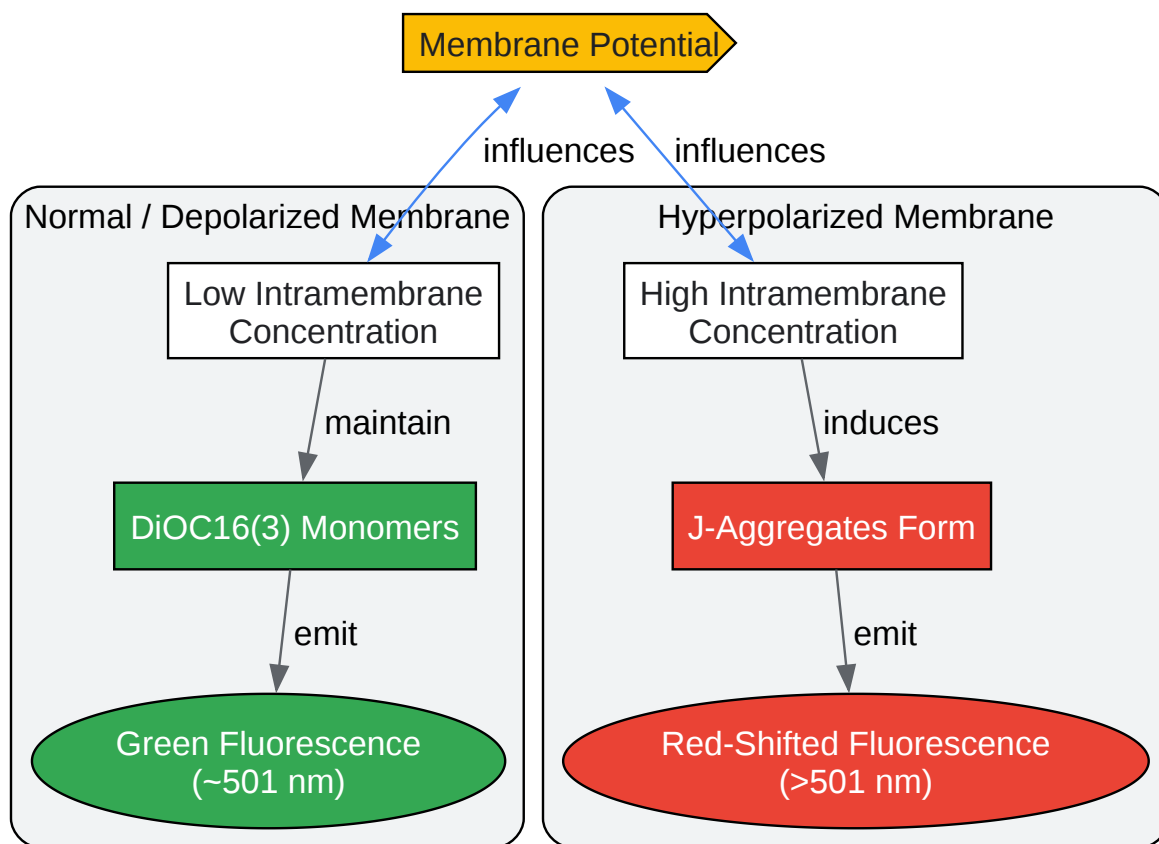
Mechanism of Action

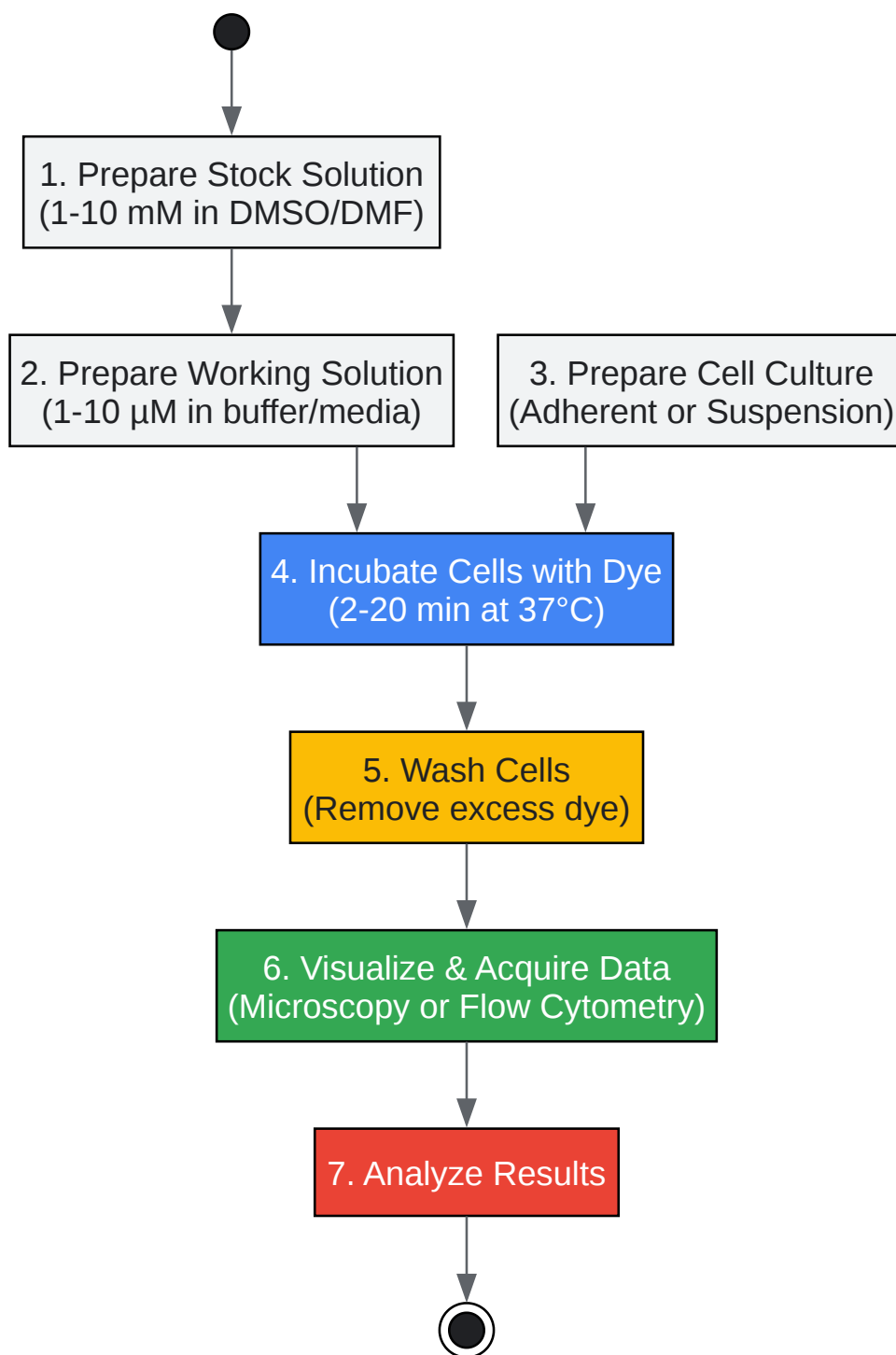
The utility of **DiOC16(3)** stems from two primary mechanisms: lipophilic insertion for general membrane staining and potential-dependent accumulation, a characteristic of many carbocyanine dyes.

3.1 Lipophilic Membrane Staining The two C16 aliphatic chains give **DiOC16(3)** a strong affinity for lipid environments.[2][3] When introduced to a cell suspension or culture, the dye rapidly partitions from the aqueous medium into the cell's plasma membrane. Once inserted, it diffuses laterally to stain the entire cell surface.[4] This property is widely used for visualizing cell morphology and for tracking cell populations over time, as the dye is well-retained and typically does not significantly impact cell viability.[4]

3.2 Membrane Potential Sensitivity and J-Aggregate Formation Carbocyanine dyes are cationic and their distribution across membranes is influenced by the electrochemical gradient.^{[7][8]} In cells with a more negative internal charge (i.e., hyperpolarized), the dye can accumulate at higher concentrations within the membrane.^[7] At these elevated local concentrations, carbocyanine dye molecules can self-assemble into ordered structures known as J-aggregates.^[9]

This aggregation causes a significant red-shift in the dye's fluorescence emission spectrum.^[7]^[8] While monomeric **DiOC16(3)** fluoresces in the green spectrum (~501 nm), its J-aggregates would emit light at a longer, red-shifted wavelength.^[7] This spectral shift from green (monomer) to red (J-aggregate) fluorescence allows for ratiometric measurements of membrane potential, providing a more robust readout that is less sensitive to variations in cell size or dye concentration.^{[7][8]}





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